1-[(3,4-Dichlorophenyl)methyl]-2-methylindole-3-carbaldehyde
Overview
Description
1-[(3,4-Dichlorophenyl)methyl]-2-methylindole-3-carbaldehyde is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a dichlorophenyl group attached to an indole core, which is further substituted with a methyl group and a carbaldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-2-methylindole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dichlorobenzyl chloride.
Formation of Indole Core: The 3,4-dichlorobenzyl chloride undergoes a reaction with 2-methylindole in the presence of a base such as potassium carbonate to form 1-[(3,4-dichlorophenyl)methyl]-2-methylindole.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Dichlorophenyl)methyl]-2-methylindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position, due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-[(3,4-Dichlorophenyl)methyl]-2-methylindole-3-carboxylic acid.
Reduction: 1-[(3,4-Dichlorophenyl)methyl]-2-methylindole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-[(3,4-Dichlorophenyl)methyl]-2-methylindole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential antiviral, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand the interaction of indole derivatives with biological targets such as enzymes and receptors.
Material Science: Indole derivatives are explored for their potential use in organic electronics and as fluorescent probes.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]-2-methylindole-3-carbaldehyde involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The dichlorophenyl group enhances the compound’s binding affinity and specificity. The carbaldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of enzyme activity .
Comparison with Similar Compounds
- 1-[(3,4-Dichlorophenyl)methyl]-2-methylindole-3-carboxylic acid
- 1-[(3,4-Dichlorophenyl)methyl]-2-methylindole-3-methanol
- 1-[(3,4-Dichlorophenyl)methyl]-2-methylindole-3-nitro
Uniqueness: 1-[(3,4-Dichlorophenyl)methyl]-2-methylindole-3-carbaldehyde is unique due to the presence of the carbaldehyde group, which allows it to participate in specific reactions and interactions that other similar compounds may not. This functional group also provides a handle for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-2-methylindole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO/c1-11-14(10-21)13-4-2-3-5-17(13)20(11)9-12-6-7-15(18)16(19)8-12/h2-8,10H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGOKNYVPSWVRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC(=C(C=C3)Cl)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165133 | |
Record name | 1-[(3,4-Dichlorophenyl)methyl]-2-methyl-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501165133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92407-88-0 | |
Record name | 1-[(3,4-Dichlorophenyl)methyl]-2-methyl-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92407-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3,4-Dichlorophenyl)methyl]-2-methyl-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501165133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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